molecular formula C12H18ClNO2 B10764491 Mexedrone Hydrochloride CAS No. 2749282-69-5

Mexedrone Hydrochloride

Cat. No.: B10764491
CAS No.: 2749282-69-5
M. Wt: 243.73 g/mol
InChI Key: CZHKRQUFWDRDIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mexedrone can be synthesized through a multi-step process starting from 4-methylpropiophenone. The key steps involve:

Industrial Production Methods

Industrial production of Mexedrone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Mexedrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include hydroxylated and dealkylated metabolites .

Biological Activity

Mexedrone hydrochloride, chemically known as 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one, is a synthetic cathinone and an alpha-methoxy derivative of mephedrone. This compound has garnered attention due to its psychoactive properties and potential implications for public health. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

Mexedrone shares structural similarities with other synthetic cathinones, particularly mephedrone. Its mechanism of action primarily involves the inhibition of the reuptake of neurotransmitters such as serotonin (5-HT) and dopamine (DA). It exhibits affinity for serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft, which contributes to its stimulant effects .

Pharmacological Effects

The pharmacological profile of mexedrone is characterized by several key effects:

  • Monoamine Transporter Activity : Mexedrone acts as a non-selective substrate at dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This results in the efflux of dopamine, norepinephrine, and serotonin .
  • Sympathomimetic Effects : Similar to traditional stimulants like amphetamines, mexedrone induces sympathomimetic effects such as increased heart rate and agitation .
  • Neurochemical Impact : In vivo studies indicate that mexedrone administration leads to significant elevations in extracellular levels of dopamine and serotonin, with pronounced effects on serotonin release .

Case Studies and Clinical Observations

A notable observational study analyzed 305 cases of polydrug use where mexedrone was detected in urine samples. Among these cases:

  • Agitation was reported as the most common symptom, with 10 out of 11 patients exhibiting marked agitation or aggression.
  • Tachycardia was observed in seven patients, with heart rates exceeding 100 bpm.
  • Some patients experienced delusions and hallucinations, often with themes of paranoia .

The study concluded that while mexedrone contributed to these clinical features, it was not solely responsible in most cases; other substances were often present .

Neurobehavioral Studies

Research involving animal models has provided insights into the behavioral effects of mexedrone:

  • Locomotor Activity : Studies show that mexedrone induces hyperlocomotion in mice, indicating its stimulant properties. The effect is transient, peaking shortly after administration .
  • Cognitive Effects : Behavioral tests suggest that while mexedrone may enhance certain aspects of learning and memory, it can impair working memory and reference memory .
  • Neurotoxicity : Evidence from studies indicates potential neurotoxic effects on hippocampal cells, particularly when administered during pregnancy .

Table: Summary of Biological Activities

Biological ActivityDescription
Monoamine Transporter InteractionInhibits reuptake at DAT, NET, SERT leading to increased neurotransmitter levels
AgitationCommon symptom in clinical cases; often requires sedation
TachycardiaObserved in multiple case studies; indicates sympathomimetic effects
Cognitive EffectsMay enhance learning but impair memory functions
NeurotoxicityPotential hippocampal damage noted in animal studies

Properties

CAS No.

2749282-69-5

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H

InChI Key

CZHKRQUFWDRDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(COC)NC.Cl

Origin of Product

United States

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